Indium methyl(trimethyl)acetylacetate

CAS No.:

Cat. No.: VC3225639

Molecular Formula: C24H39InO9

Molecular Weight: 586.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H39InO9 |

|---|---|

| Molecular Weight | 586.4 g/mol |

| IUPAC Name | methyl (Z)-3-bis[[(Z)-1-methoxy-4,4-dimethyl-1-oxopent-2-en-3-yl]oxy]indiganyloxy-4,4-dimethylpent-2-enoate |

| Standard InChI | InChI=1S/3C8H14O3.In/c3*1-8(2,3)6(9)5-7(10)11-4;/h3*5,9H,1-4H3;/q;;;+3/p-3/b3*6-5-; |

| Standard InChI Key | WNFKDZRBEQYRRC-YFTRRBBBSA-K |

| Isomeric SMILES | CC(/C(=C/C(=O)OC)/O[In](O/C(=C\C(=O)OC)/C(C)(C)C)O/C(=C\C(=O)OC)/C(C)(C)C)(C)C |

| Canonical SMILES | CC(C)(C)C(=CC(=O)OC)O[In](OC(=CC(=O)OC)C(C)(C)C)OC(=CC(=O)OC)C(C)(C)C |

Introduction

Chemical Structure and Properties

Molecular Structure

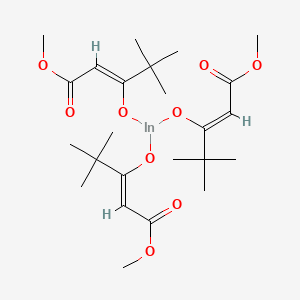

Indium methyl(trimethyl)acetylacetate is characterized by its complex molecular arrangement featuring indium as the central metal atom coordinated with multiple ligands. The compound contains a methyl group, trimethyl groups, and acetyl-acetate moieties arranged around the indium center. This structural configuration significantly influences its chemical behavior and reactivity patterns. The compound is also known by the systematic name "Indium, tris[methyl 4,4-dimethyl-3-(oxo-κO)pentanoato-κO']," which more precisely describes its structural arrangement .

Physical and Chemical Properties

The physical and chemical properties of indium methyl(trimethyl)acetylacetate are summarized in the following table:

The compound exhibits characteristic physical properties that distinguish it from other organometallic compounds. With a melting point above 25°C, it exists as a solid at room temperature, making it relatively stable for storage and handling . The compound's specific gravity of 1.41 indicates that it is denser than water . The absence of hydrogen bond donors (count: 0) and the presence of multiple hydrogen bond acceptors (count: 9) significantly influence its solubility and interaction with other molecules .

Synthesis Methods and Production

Traditional Synthesis Approaches

The synthesis of indium methyl(trimethyl)acetylacetate typically involves the reaction of metallic indium with ethyl acetate in the presence of N,N-dimethylacetamide. This process yields the desired compound as the primary product. The reaction conditions can be optimized for industrial production by carefully controlling parameters such as temperature, pressure, and reactant concentrations.

Reaction Mechanism

The mechanism of formation involves a complex series of steps that facilitate the coordination of the acetyl-acetate ligands to the indium center. During this process, the indium metal undergoes oxidation to form the In(III) species, which then coordinates with the oxygen atoms of the acetyl-acetate moieties. The steric effects provided by the methyl and trimethyl groups play a crucial role in stabilizing the final complex and influencing its reactivity profile.

Chemical Reactivity and Mechanisms

Reactivity Patterns

Indium methyl(trimethyl)acetylacetate demonstrates diverse reactivity patterns attributable to its unique structural features. The presence of both methyl and trimethyl groups provides steric hindrance, significantly influencing its chemical behavior in various reaction environments. The compound can undergo multiple chemical transformations, making it a versatile reagent in organic synthesis applications.

Coordination Chemistry

The acetyl-acetate moiety in indium methyl(trimethyl)acetylacetate can function as a ligand, coordinating with metal centers during catalytic processes. This property enhances its utility in various applications, particularly in scenarios requiring metal-mediated transformations. The specific coordination mode depends on the reaction conditions and the nature of the participating molecules.

Interactions with Other Compounds

The compound's interactions with other molecules are governed by its structural features and electronic properties. The steric effects provided by the methyl and trimethyl groups influence its reactivity and selectivity in chemical reactions, allowing for targeted transformations of specific functional groups. These interactions can be modulated by adjusting reaction conditions such as temperature, solvent choice, and the presence of auxiliary reagents.

Applications and Uses

Organic Synthesis

Indium methyl(trimethyl)acetylacetate serves as a valuable reagent in organic synthesis due to its ability to mediate various chemical transformations. The compound's versatile nature enables it to participate in reactions requiring selective functionalization of organic substrates. Its unique reactivity profile makes it particularly useful in scenarios where traditional reagents might fail to achieve the desired transformation.

Industrial Applications

The compound finds applications in various industrial processes, leveraging its unique chemical properties to facilitate specific transformations. While detailed information about its industrial applications is limited in the available data, the compound's stability and well-defined reactivity suggest its potential utility in specialized manufacturing processes, particularly those requiring precise control over reaction outcomes.

Research and Development

In research settings, indium methyl(trimethyl)acetylacetate serves as a model compound for studying the coordination chemistry of indium and the behavior of similar organometallic species. Its well-characterized structure and reactivity patterns provide valuable insights for the development of novel catalysts and reagents with enhanced performance characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume